molecular formula C20H26O2S B12548217 7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid CAS No. 142422-48-8

7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid

Cat. No.: B12548217
CAS No.: 142422-48-8
M. Wt: 330.5 g/mol
InChI Key: SMMXPKZJZODBNO-UHFFFAOYSA-N
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Description

7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid is an organic compound with the molecular formula C20H26O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenylpropyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via Friedel-Crafts alkylation, where phenylpropyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Heptanoic Acid Chain: The heptanoic acid chain can be introduced through a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the heptanoic acid chain, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. The phenylpropyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-(3-Phenylpropyl)-2-thienyl]heptanoic acid
  • 7-[3-(3-Phenylpropyl)-2-thienyl]heptanoic acid

Uniqueness

7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid is unique due to the specific positioning of the phenylpropyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar compounds.

Properties

CAS No.

142422-48-8

Molecular Formula

C20H26O2S

Molecular Weight

330.5 g/mol

IUPAC Name

7-[5-(3-phenylpropyl)thiophen-3-yl]heptanoic acid

InChI

InChI=1S/C20H26O2S/c21-20(22)14-7-2-1-4-11-18-15-19(23-16-18)13-8-12-17-9-5-3-6-10-17/h3,5-6,9-10,15-16H,1-2,4,7-8,11-14H2,(H,21,22)

InChI Key

SMMXPKZJZODBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=CS2)CCCCCCC(=O)O

Origin of Product

United States

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